N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The compound contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, which is a type of spirocyclic compound. Spirocyclic compounds are known for their unique chemical properties and are often used in drug design .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Physicochemical Analysis : The compound is involved in the synthesis of various anticonvulsant and bioactive molecules. Studies have explored the synthesis of compounds like N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives, showing anticonvulsant activity and high protective index (Farrar et al., 1993). Additionally, the synthesis and characterization of vic-dioxime ligands, including those with 1,4-dioxaspiro[4.4]nonane structures, have been conducted for their potential applications in metal complex formation (Canpolat & Kaya, 2004).
Medicinal Chemistry
- Anticonvulsant Activity : N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide and related structures have been identified in the synthesis of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives, showing significant anticonvulsant properties (Obniska et al., 2006).
Biochemical Applications
- Formation of Fluorophores and Biological Assays : The compound's derivatives play a role in biochemical assays. For instance, in a study on indoleamine 2,3-dioxygenase 1 (IDO1) activity, a fluorescence assay using an N-formylkynurenine-derived fluorophore (related to the compound structure) was developed for high-throughput screening of IDO1 inhibitors (Tomek et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O4/c17-12-7-10(3-4-13(12)18)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZJKTZZMNOMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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